4,6-dimethyl-2-oxo-3H-pyridine-3-carbaldehyde
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Overview
Description
4,6-Dimethyl-2-oxo-3H-pyridine-3-carbaldehyde is an organic compound belonging to the pyridine family It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, an oxo group at position 2, and a formyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-3H-pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles using potassium ferricyanide in an alkaline medium . This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-oxo-3H-pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the formyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include bis(3-cyanopyridin-2-yl) disulfides, potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates, and various substituted pyridine derivatives .
Scientific Research Applications
4,6-Dimethyl-2-oxo-3H-pyridine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-oxo-3H-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that derivatives of this compound exhibit affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, indicating potential antiviral activity . The compound’s ability to form disulfide bridges also plays a crucial role in its biological activity, particularly in the formation of intramolecular S–S bonds in peptides .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: This compound is a precursor in the synthesis of 4,6-dimethyl-2-oxo-3H-pyridine-3-carbaldehyde.
1H-Indole-3-carbaldehyde: Another compound with a similar structure, used in multicomponent reactions and the synthesis of biologically active molecules.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-3H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-3-6(2)9-8(11)7(5)4-10/h3-4,7H,1-2H3 |
InChI Key |
JWCZACMHFPFJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)C1C=O)C |
Origin of Product |
United States |
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